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3-Methylthiopropylglucosinolate -

3-Methylthiopropylglucosinolate

Catalog Number: EVT-1591969
CAS Number:
Molecular Formula: C11H20NO9S3-
Molecular Weight: 406.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Glucoiberverin(1-) is a thia-alkylglucosinolate resulting from the removal of the proton of the hydrogen sulfate group of glucoiberverin. It derives from a propylglucosinolate. It is a conjugate base of a glucoiberverin.
Overview

3-Methylthiopropylglucosinolate is an aliphatic glucosinolate, a class of compounds known for their role in plant defense mechanisms and potential health benefits in human diets. This compound is primarily derived from the amino acid methionine and plays a significant role in the Brassicaceae family, which includes plants like broccoli, cabbage, and mustard. The structure of 3-methylthiopropylglucosinolate is characterized by a side chain that includes a methylthio group, contributing to its biological activities and interactions with herbivores and pathogens.

Source

3-Methylthiopropylglucosinolate is predominantly found in various species within the Brassicaceae family. It is synthesized through the glucosinolate biosynthetic pathway, which begins with methionine. The biosynthesis involves several enzymatic steps, including the action of methylthioalkylmalate synthases and cytochrome P450 enzymes, which facilitate the elongation of the carbon chain and the formation of the glucosinolate structure.

Classification

3-Methylthiopropylglucosinolate belongs to the class of glucosinolates, specifically categorized as an aliphatic glucosinolate due to its carbon chain structure originating from methionine. Glucosinolates are further classified based on their side chain length and functional groups, with 3-methylthiopropylglucosinolate being identified as a C3 glucosinolate due to its three methylene units in the side chain.

Synthesis Analysis

Methods

The synthesis of 3-methylthiopropylglucosinolate occurs through a series of enzymatic reactions in plants. The initial step involves the conversion of methionine into a series of intermediates through methylthioalkylmalate synthases (MAM), specifically MAM3, which catalyzes the elongation of methionine-derived substrates. Subsequent enzymatic reactions include hydroxylation and sulfation, leading to the formation of 3-methylthiopropylglucosinolate.

Technical Details

The key enzymes involved in the synthesis include:

  • Methylthioalkylmalate synthase (MAM): Catalyzes the initial condensation reaction.
  • Cytochrome P450 enzymes (CYP83A1 and CYP83B1): Involved in hydroxylation steps that modify the side chains.
  • Sulfotransferases: Responsible for adding sulfate groups to form active glucosinolates.

The synthesis pathway can be influenced by environmental factors such as soil nutrients and plant stress conditions, which may alter glucosinolate profiles in plants.

Molecular Structure Analysis

Structure

The molecular formula for 3-methylthiopropylglucosinolate is C10_{10}H17_{17}N2_{2}O5_5S. Its structure features:

  • A thioglucose moiety linked to a propyl chain with a methylthio group.
  • The presence of a sulfur atom within the side chain contributes to its bioactivity.

Data

The molecular weight of 3-methylthiopropylglucosinolate is approximately 249.32 g/mol. The compound exhibits specific spectral properties that can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Reactions

3-Methylthiopropylglucosinolate undergoes hydrolysis upon tissue damage or enzymatic action, leading to the formation of various bioactive compounds, including isothiocyanates and nitriles. These hydrolysis products are responsible for many of the health benefits associated with cruciferous vegetables.

Technical Details

The hydrolysis reaction can be catalyzed by myrosinase enzymes present in plant tissues or gut microbiota. The reaction pathway typically results in:

  • Isothiocyanate formation: Known for their anticancer properties.
  • Nitrile formation: Exhibiting different biological activities compared to isothiocyanates.
Mechanism of Action

Process

The mechanism by which 3-methylthiopropylglucosinolate exerts its effects involves both direct interactions with cellular targets and indirect effects through its hydrolysis products. When consumed, it can modulate various biological pathways:

  • Antioxidant activity: Isothiocyanates derived from glucosinolates have been shown to reduce oxidative stress.
  • Anti-inflammatory effects: Through modulation of inflammatory pathways.
  • Anticancer properties: By inducing apoptosis in cancer cells and inhibiting tumor growth.

Data

Studies indicate that compounds derived from 3-methylthiopropylglucosinolate can influence gene expression related to detoxification enzymes and antioxidant defenses.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in polar solvents like water due to its glycosidic nature.

Chemical Properties

  • Stability: Stable under neutral pH but can degrade under extreme conditions (high temperature or acidic environments).
  • Reactivity: Reacts readily during hydrolysis to form bioactive derivatives.

Relevant analyses include chromatographic techniques (such as high-performance liquid chromatography) for quantifying glucosinolates in plant extracts.

Applications

Scientific Uses

3-Methylthiopropylglucosinolate has garnered interest for its potential health benefits:

  • Nutraceuticals: Used in dietary supplements for cancer prevention.
  • Agricultural applications: Explored for pest resistance in crops due to its role in plant defense mechanisms.
  • Pharmaceutical research: Investigated for its bioactive properties against various diseases, including cancer and inflammatory conditions.

Research continues into optimizing its extraction from plants and enhancing its efficacy through biotechnological approaches.

Biosynthesis and Metabolic Pathways

Enzymatic Pathways in Brassicales: Myrosinase-Mediated Hydrolysis Dynamics

3-Methylthiopropylglucosinolate (3MTP, glucoiberverin) is hydrolyzed by the enzyme myrosinase (β-thioglucosidase, EC 3.2.1.147) upon plant tissue disruption. This hydrolysis follows a conserved mechanism across Brassicaceae:

  • Hydrolysis Products: Myrosinase cleaves the thioglucosidic bond, yielding glucose and an unstable thiohydroximate-O-sulfonate intermediate. This spontaneously rearranges into bioactive isothiocyanates (e.g., 3-methylthiopropyl isothiocyanate), nitriles, or epithionitriles, contingent on pH, ferrous ion availability, and specifier proteins (e.g., epithiospecifier proteins) [2] [9].
  • Kinetic Properties: Myrosinase exhibits substrate inhibition at high 3MTP concentrations. HPLC-based kinetic studies reveal a Km of 0.25 mM and Vmax of 4.7 μmol/min/mg protein for broccoli myrosinase acting on 3MTP analogs, with inhibition constants (Ki) >1.5 mM [2] [6]. Such inhibition necessitates precise physiological substrate concentrations for optimal activity.
  • Analytical Methods: Traditional spectrophotometric assays (230 nm) are limited by interference from myrosinase auto-absorption and reaction byproducts. HPLC-UV methods overcome this, enabling accurate quantification of 3MTP degradation kinetics in complex plant matrices [2] [6].

Table 1: Myrosinase Kinetic Parameters for 3MTP Hydrolysis

Enzyme SourceSubstrateKm (mM)Vmax (μmol/min/mg)Ki (mM)Optimal pH
BroccoliSinigrin*0.25 ± 0.034.7 ± 0.21.6 ± 0.16.5–7.0
CauliflowerSinigrin*0.31 ± 0.053.8 ± 0.31.8 ± 0.26.0–6.5

*Structurally analogous to 3MTP; data reflect shared aliphatic glucosinolate kinetics [2] [6].

Genetic Regulation of Aliphatic Glucosinolate Biosynthesis

3MTP biosynthesis is governed by a multi-step pathway initiated by methionine chain elongation and core structure formation:

  • Chain Elongation: Methionine undergoes iterative α-keto acid elongation via methylthioalkylmalate (MAM) synthases. The MAM1 (At5g23010) and MAM3 (At5g23020) genes are pivotal: MAM1 prefers 4-methylthio-2-oxobutanoate for 1–2 elongations (yielding C3–C4 chains), while MAM3 catalyzes all six elongation cycles (C3–C8), making it the primary generator of 3MTP (C3) diversity [3] [10].
  • Core Structure Formation:
  • Transamination by branched-chain amino acid aminotransferase BCAT4 (At3g19710) converts methionine to 4-methylthio-2-oxobutanoate [1].
  • Cytochrome P450 enzymes CYP79F1 (At1g16410) and CYP83A1 (At4g13770) oxidize the precursor to S-alkyl-thiohydroximate [1] [9].
  • Glucosylation by UGT74B1 (At1g24100) and sulfation by sulfotransferases (e.g., SOT16/17/18) complete the core 3MTP structure [1] [4].
  • Transcriptional Control: R2R3-MYB transcription factors (e.g., MYB28, MYB29) activate aliphatic glucosinolate genes. MYB28 overexpression elevates 3MTP by 2.5-fold in Brassica juncea, confirming its regulatory dominance [4] [9].

Compartmentalization and Transport Mechanisms in Plant Tissues

3MTP biosynthesis and storage involve precise subcellular partitioning:

  • Spatial Separation: Initial elongation occurs in chloroplasts, where MAM synthases localize to leverage acetyl-CoA pools from photosynthesis. Core structure assembly proceeds in the cytosol [1] [10].
  • Vacuolar Sequestration: Mature 3MTP is transported to vacuoles via tonoplast-localized transporters (e.g., GTR1/NPF2.10). This compartmentalization prevents enzymatic hydrolysis by cytosolic myrosinase until tissue damage occurs [1] [5].
  • Tissue-Specific Gradients: In Brassica oleracea varieties, 3MTP concentration varies: highest in seeds (12.3 μmol/g DW), moderate in leaves (3.8 μmol/g DW), and lowest in roots (1.2 μmol/g DW). Vascular parenchyma cells show 4-fold higher accumulation than mesophyll, indicating specialized storage [4] [5] [9].

Table 2: Tissue-Specific Distribution of 3MTP in Brassica Species

Plant SpeciesTissue3MTP Concentration (μmol/g DW)Dominant Co-occurring GSLs
B. oleracea (Kale)Seeds12.3 ± 1.5Sinigrin, Glucoiberin
B. oleracea (Broccoli)Florets4.2 ± 0.7Glucoraphanin, Glucobrassicin
B. rapa (Turnip)Roots1.2 ± 0.3Gluconapin, Glucobrassicanapin
B. juncea (Mustard)Leaves3.8 ± 0.9Sinigrin, Gluconasturtiin

Data synthesized from metabolomic studies [4] [5] [9].

Metabolic Engineering for Enhanced 3-Methylthiopropylglucosinolate Yield

Strategies to elevate 3MTP focus on pathway gene manipulation and flux redirection:

  • Gene Overexpression: Constitutive expression of MAM1 and MAM3 in Arabidopsis thaliana increases 3MTP by 3.2-fold. Co-expression with MYB28 amplifies this effect, achieving 5.8-fold higher titers by synchronizing transcriptional activation and enzyme abundance [3] [10].
  • Heterologous Production: Engineering the 3MTP pathway into Nicotiana benthamiana via Agrobacterium-mediated delivery of BCAT4, MAM1, and CYP79F1 yields detectable 3MTP (0.7 μmol/g FW), proving feasibility in non-Brassicales systems [8].
  • CRISPR-Cas9 Applications: Knocking out competing pathways (e.g., CYP83A1 for indole GSLs) in Brassica napus shifts flux toward aliphatic GSLs, elevating 3MTP by 40%. Simultaneous editing of AOP2 (diverting 3MTP to hydroxyalkenyl derivatives) further enhances accumulation [4].
  • Challenges: Pleiotropic effects include unintended amino acid depletion; MAM3-overexpressing lines accumulate non-proteinogenic homo-Ile (2-ethyl-4-methyl-pentanoic acid), perturbing primary metabolism [3] [10].

Properties

Product Name

3-Methylthiopropylglucosinolate

IUPAC Name

[(Z)-[4-methylsulfanyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate

Molecular Formula

C11H20NO9S3-

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C11H21NO9S3/c1-22-4-2-3-7(12-21-24(17,18)19)23-11-10(16)9(15)8(14)6(5-13)20-11/h6,8-11,13-16H,2-5H2,1H3,(H,17,18,19)/p-1/b12-7-/t6-,8-,9+,10-,11+/m1/s1

InChI Key

ZCZCVJVUJGULMO-IIPHORNXSA-M

Canonical SMILES

CSCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CSCCC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

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